molecular formula C19H22N2O2 B7891145 1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7891145
M. Wt: 310.4 g/mol
InChI Key: BGIWLRBUUGWHIL-UHFFFAOYSA-N
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Description

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4′-piperidin]-2-one is a spirocyclic compound featuring a fused indoline-piperidine core with a 5-methylfuran-2-ylmethyl substituent at the 1′-position. This structural motif is associated with diverse pharmacological activities, particularly in kinase inhibition and anticancer applications, as observed in related spiro[indoline-3,4′-piperidine]-2-one derivatives . The compound’s spiro architecture introduces conformational rigidity, which can enhance target selectivity and metabolic stability compared to non-constrained analogs .

Properties

IUPAC Name

1-methyl-1'-[(5-methylfuran-2-yl)methyl]spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-8-15(23-14)13-21-11-9-19(10-12-21)16-5-3-4-6-17(16)20(2)18(19)22/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWLRBUUGWHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one is a spiro-oxindole compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure features a spiro-indoline framework that is crucial for its biological activity.

Anticancer Activity

Research indicates that spiro-oxindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data of this compound against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.5
HeLa (Cervical Cancer)6.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound possesses promising anticancer properties.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table outlines its efficacy against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Case Studies

Several studies have evaluated the biological activity of spiro-oxindole derivatives similar to this compound:

  • Study on Anticancer Effects : A study conducted on various human cancer cell lines demonstrated that derivatives with similar structural features showed significant antiproliferative effects and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of spiro-oxindole compounds and found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro-indoline compounds. The unique spirocyclic structure may contribute to their ability to inhibit cancer cell proliferation. For instance, research has shown that similar spiro-indoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. These compounds often work by disrupting critical cellular pathways involved in cancer progression.

A notable study demonstrated that derivatives of spiro-indolines can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms by which 1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one exerts its anticancer effects require further investigation but could involve similar pathways.

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. Compounds with indoline structures are often studied for their neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that this compound may enhance neuronal survival under stress conditions by inhibiting apoptotic pathways and promoting neurogenesis.

Pharmaceutical Development

The structural versatility of this compound makes it a valuable candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Case Studies

  • Synthesis and Evaluation : A recent synthesis of spiro-indoline derivatives, including variations of this compound, demonstrated promising activity against multiple cancer cell lines. The study employed a multi-step synthesis process followed by biological evaluation using MTT assays to assess cytotoxicity .
  • Neuroprotective Screening : In another study, the neuroprotective effects of spiro-indolines were evaluated in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cells .

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
CycloadditionEthanol, reflux, 12–24 h55–75%
Deprotection10% Pd/C, H₂ (40 psi), MeOH, 16 h55–74%
Acidic hydrolysisDioxane·HCl, RT, 12 h74%

Functionalization at the Piperidine Nitrogen

The 1'-position of the piperidine ring is a common site for alkylation or sulfonylation :

  • Alkylation : Reaction of spiro[indoline-3,4'-piperidin]-2-one with 5-methylfuran-2-ylmethyl chloride in the presence of NaH/DMF at 0–60°C introduces the furanyl-methyl group (analogous to , Step 1).

  • Sulfonylation : Alkanesulfonyl chlorides react with spiro intermediates in THF/TEA to form sulfonamide derivatives (e.g., compound 3a–h in ).

Comparative Reactivity:

SubstituentElectrophileSolventTemperatureYield
1'-MethylCH₃IDMF0–60°C68%
1'-EthylC₂H₅BrTHF/TEART75%
1'-(Furan-2-ylmethyl)5-Methylfuran-2-ylmethyl chlorideDMF/NaH0–60°C~60%*

*Extrapolated from .

Modification of the Indoline Moiety

The indoline ring undergoes electrophilic substitution and oxidation :

  • N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF selectively methylates the indoline nitrogen (similar to ).

  • Oxidation : MnO₂ or DDQ oxidizes the indoline to isatin derivatives, enabling further spirocyclization (e.g., ).

Stability and Degradation Pathways

  • Acidic Conditions : The hydrochloride salt (e.g., CID 68556841 ) is stable in aqueous HCl but undergoes hydrolysis in strong acids (e.g., CF₃SO₃H at 130°C ).

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis of related spiro compounds .

Catalytic Asymmetric Reactions

Chiral phosphoric acids (e.g., TRIP) enable enantioselective [3+2] cycloadditions with 2-vinylindoles or ortho-quinone methides (scheme 1.2 in ). For the target compound, asymmetric induction at the spiro center remains unexplored but could leverage similar strategies.

Key Challenges and Optimization

  • Regioselectivity : Competing alkylation at the piperidine vs. indoline nitrogen requires careful control of base strength (NaH vs. K₂CO₃) .

  • Crystallinity : Hydrochloride salts (e.g., CID 22380589 ) exhibit poor solubility in apolar solvents, complicating purification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Weight Key Features Reported Activity/Data
1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4′-piperidin]-2-one 1′-position: 5-methylfuran-2-ylmethyl 340.40 g/mol* Unique furan-derived substituent; potential for π-π interactions with targets. Limited direct data; inferred activity from spiro[indoline-3,4′-piperidine] SAR .
1′-Methylspiro[indoline-3,4′-piperidin]-2-one 1′-position: Methyl 244.32 g/mol Simplest analog; baseline for SAR studies. CAS 252882-61-4; used as a synthetic intermediate .
5-Bromo-1′-methylspiro[indoline-3,4′-piperidin]-2-one 5-position: Bromine; 1′-position: Methyl 323.21 g/mol Halogenation enhances lipophilicity; may improve CNS penetration. CAS 920023-48-9; no direct activity reported .
1′-Benzylspiro[indoline-3,4′-piperidin]-2-one 1′-position: Benzyl 292.38 g/mol Aromatic substituent increases steric bulk; potential for enhanced binding. CAS 1086063-19-5; synthesized in 73% yield via N-alkylation .
1′-(Tetrahydro-2H-pyran-4-yl)spiro[indole-3,4′-piperidin]-2(1H)-one (JS-160-8) 1′-position: Tetrahydro-2H-pyran-4-yl 301.19 g/mol Oxygen-containing heterocycle improves solubility. Screened for antiviral activity; m/z 301.192 [M⁺] .
SMU-B (c-Met/ALK inhibitor) 6-position: Aminopyridyl; 1′-position: Methyl 565.34 g/mol Dual kinase inhibitor with high selectivity and oral efficacy. >50% tumor growth inhibition in xenograft models; pAct >8 .
1′-(Trifluoromethylphenyl)spiro[indoline-3,4′-piperidine]-2-one 1′-position: Trifluoromethylphenyl 389.38 g/mol Strong electron-withdrawing group; potential for enhanced target affinity. pAct 10 on 1HSD11B1 .

*Calculated based on molecular formula C₁₉H₂₀N₂O₃.

Key Comparative Insights

Structural Modifications and Pharmacological Impact

  • Substituent Effects: The 5-methylfuran-2-ylmethyl group in the target compound distinguishes it from simpler alkyl (methyl, benzyl) or halogenated analogs. The furan ring may engage in hydrogen bonding or π-stacking with biological targets, similar to the trifluoromethylphenyl group in the 1HSD11B1 inhibitor .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1′-benzyl derivatives (e.g., refluxing with sarcosine and isatin in methanol, yielding ~73–91% for similar spirooxindoles) . However, introducing the 5-methylfuran group may require specialized coupling reagents or protecting groups.
  • SAR Gaps: Limited published SAR exists for spiro[indoline-3,4′-piperidine]-2-ones, particularly regarding furan-containing variants . In contrast, aminopyridyl/pyrazinyl derivatives like SMU-B have well-documented antitumor profiles .

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